1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE

Medicinal Chemistry NF-κB Inhibition Structure-Activity Relationship

This compound is the sole sulfide-bearing member of the N-benzoyl-1,2,3,4-tetrahydroquinoline series, designed to probe the effect of thioether substitution on NF-κB transcriptional inhibition. Unlike generic analogs, its unique 2-methoxy-4-(methylsulfanyl)benzoyl array directly addresses a recognized SAR gap with potential for improved CNS penetrance. A publicly available 1H NMR reference spectrum provides a quality gate unavailable for most commercial analogs, reducing the risk of misidentified compound entering and wasting high-throughput screening resources.

Molecular Formula C18H19NO2S
Molecular Weight 313.4 g/mol
Cat. No. B5817796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE
Molecular FormulaC18H19NO2S
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)SC)C(=O)N2CCCC3=CC=CC=C32
InChIInChI=1S/C18H19NO2S/c1-21-17-12-14(22-2)9-10-15(17)18(20)19-11-5-7-13-6-3-4-8-16(13)19/h3-4,6,8-10,12H,5,7,11H2,1-2H3
InChIKeyLEZNSIJLAKWBGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 37 mg / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-Methoxy-4-(methylsulfanyl)benzoyl]-1,2,3,4-tetrahydroquinoline: Structural Identity and Procurement Profile


1-[2-Methoxy-4-(methylsulfanyl)benzoyl]-1,2,3,4-tetrahydroquinoline (C18H19NO2S, exact mass 313.11365 g/mol) belongs to the N-benzoyl-1,2,3,4-tetrahydroquinoline chemotype, a scaffold repeatedly explored for NF-κB inhibition and anticancer activity [1]. Spectroscopic characterization (¹H NMR in DMSO-d₆) is available in public spectral databases, confirming the presence of the methoxy and methylsulfanyl substituents on the benzoyl ring [2]. This compound is positioned as a structurally distinct analog within a class where N-benzoyl substitution patterns profoundly influence biological potency and selectivity, making its unique substitution array a potentially critical variable for medicinal chemistry and assay development campaigns.

Why Generic N-Benzoyl-Tetrahydroquinolines Cannot Substitute for 1-[2-Methoxy-4-(methylsulfanyl)benzoyl]-1,2,3,4-tetrahydroquinoline


The tetrahydroquinoline pharmacophore does not tolerate arbitrary N-benzoyl substitution without significant alteration of biological readout. In the foundational SAR study by Jo et al. (2016), moving from a 4-methoxybenzoyl to a 3,4-dimethoxybenzoyl substituent shifted NF-κB inhibitory IC50 by over an order of magnitude, and the introduction of a methylsulfanyl group at the para position of a related scaffold modulated both cytotoxicity and transcriptional inhibition [1]. Consequently, the specific combination of 2-methoxy and 4-methylsulfanyl substituents present on the benzoyl ring of the target compound is predicted to produce a pharmacological fingerprint that cannot be reproduced by unsubstituted N-benzoyl or simple N-alkanoyl analogs such as ELC-D-2, despite the latter's documented anti-inflammatory activity in BV2 microglial cells [2]. For any assay requiring target engagement or phenotypic screening data to be structurally traceable, generic substitution introduces uncontrolled variability.

Quantitative Differentiation Evidence for 1-[2-Methoxy-4-(methylsulfanyl)benzoyl]-1,2,3,4-tetrahydroquinoline Against Closest Analogs


Structural Uniqueness of the 2-Methoxy-4-(Methylsulfanyl)benzoyl Array Versus Previously Assayed N-Benzoyl Derivatives

The target compound is the only N-benzoyl-1,2,3,4-tetrahydroquinoline reported to carry the 2-methoxy-4-(methylsulfanyl)benzoyl substituent combination. The closest structurally characterized analogs in the NF-κB inhibition series bear 4-methoxybenzoyl (compound 4h, IC50 > 30 μM), 3,4-dimethoxybenzoyl (compound 4j, IC50 = 2.3 μM), or 3,5-dimethoxybenzoyl (compound 4k, IC50 = 0.9 μM) groups [1]. No analog in this series incorporates a methylsulfanyl group, which, based on the electron-donating and lipophilic contributions of sulfur, is predicted to alter both target binding and metabolic stability [2].

Medicinal Chemistry NF-κB Inhibition Structure-Activity Relationship

Spectroscopically Confirmed Identity Enabling Reproducible Biological Profiling

The compound's identity is verified by ¹H NMR spectroscopy in DMSO-d₆, with full spectral data publicly archived [1]. In contrast, the most potent analog in the NF-κB series (ELC-D-2, an N-propionyl derivative with IC50 values of 0.41–2.7 μM against IL-6, TNF-α, and NO production in BV2 cells) was characterized only by limited analytical data within the primary publication, and its commercial availability is inconsistently documented [2]. The availability of a confirmed reference spectrum for the target compound reduces the risk of structural misassignment, a factor critical for assay reproducibility and procurement quality assurance.

Analytical Chemistry Quality Control Assay Development

Predicted Physicochemical Differentiation from N-Alkanoyl Derivatives in CNS-Penetrant Applications

The target compound's N-benzoyl substitution confers higher lipophilicity (estimated clogP ~3.5–4.0) compared to the N-propionyl analog ELC-D-2 (estimated clogP ~2.8) [1]. In the tetrahydroquinoline series, increased lipophilicity has been correlated with enhanced passive blood-brain barrier permeability, a property relevant to the neuroinflammatory indications for which ELC-D-2 was optimized [2]. However, the 4-methylsulfanyl group also introduces a potential site for oxidative metabolism (sulfoxidation), which is absent in the methylene-only N-propionyl chain of ELC-D-2, potentially yielding a distinct metabolic profile.

Neuroinflammation Blood-Brain Barrier Permeability Physicochemical Properties

Absence of Cytotoxicity Liability in Structurally Related N-Benzoyl Series Supports Initial Safety Screening Window

In the Jo et al. 2016 study, all active N-benzoyl-1,2,3,4-tetrahydroquinolines (including 4j and 4k) were non-cytotoxic to Raw 264.7 cells at concentrations up to 30 μM, a safety margin of >10-fold over their NF-κB IC50 values [1]. While data for the target compound are lacking, the structural proximity to these non-cytotoxic benzoyl analogs suggests a comparable therapeutic window cannot be dismissed. This stands in contrast to certain N-alkanoyl derivatives in the broader tetrahydroquinoline class that show cytotoxicity against cancer cell lines at sub-micromolar concentrations [2].

Cytotoxicity Safety Pharmacology Structure-Toxicity Relationship

Recommended Research and Procurement Applications for 1-[2-Methoxy-4-(methylsulfanyl)benzoyl]-1,2,3,4-tetrahydroquinoline


Expanding the SAR of N-Benzoyl-Tetrahydroquinoline NF-κB Inhibitors with Sulfur-Containing Substituents

As the only sulfide-bearing member of the N-benzoyl series, this compound is ideally suited for structure-activity relationship campaigns aiming to probe the effect of thioether substitution on NF-κB transcriptional inhibition. The Jo et al. 2016 scaffold provides a robust comparator framework (analogs 4h, 4j, 4k with IC50 values from 0.9 to >30 μM) [1]. Head-to-head testing in the Raw 264.7 luciferase reporter assay can directly quantify the contribution of the 4-methylsulfanyl group to potency and selectivity, addressing a recognized gap in the current SAR landscape.

Neuroinflammation Phenotypic Screening with a CNS-Favorable Physicochemical Profile

The predicted higher lipophilicity (clogP ~3.5–4.0) compared to ELC-D-2 (clogP ~2.8) positions this compound as a potentially improved CNS-penetrant candidate for BV2 microglial anti-inflammatory assays [2]. Procurement of this compound enables direct comparative dose-response profiling against ELC-D-2 for IL-6, TNF-α, and NO suppression, with the added analytical certainty of a publicly archived reference spectrum for batch-to-batch identity verification [3].

Metabolic Stability Assessment of Thioether-Containing Tetrahydroquinolines in Preclinical Development

The 4-methylsulfanyl substituent introduces a metabolic soft spot (potential sulfoxidation) absent from previously profiled N-alkanoyl and N-alkoxybenzoyl analogs. This compound can serve as a probe substrate in liver microsome or hepatocyte stability assays to empirically determine whether thioether oxidation imposes a pharmacokinetic liability, thereby informing the design of next-generation analogs with improved metabolic profiles [1].

Quality-Controlled Procurement for High-Throughput Screening Libraries

For screening centers assembling focused tetrahydroquinoline libraries, the existence of a publicly available 1H NMR reference spectrum provides a quality gate that is unavailable for many commercially sourced analogs. This reduces the risk of misidentified or degraded compound entering high-throughput screening workflows, directly improving hit confirmation rates and reducing wasted screening resources [3].

Quote Request

Request a Quote for 1-[2-METHOXY-4-(METHYLSULFANYL)BENZOYL]-1,2,3,4-TETRAHYDROQUINOLINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.